4-(Quinolin-4-yloxy)aniline
Overview
Description
4-(Quinolin-4-yloxy)aniline is a compound that features a quinoline moiety linked to an aniline group via an ether bond. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
The primary target of 4-(Quinolin-4-yloxy)aniline is the cytochrome bc1 complex in Mycobacterium tuberculosis . This complex is an essential component of the electron transport chain, playing a crucial role in the organism’s energy production .
Mode of Action
This compound interacts with its target, the cytochrome bc1 complex, resulting in the inhibition of this complex . This inhibition disrupts the electron transport chain, thereby inhibiting the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The affected pathway is the electron transport chain in Mycobacterium tuberculosis. By inhibiting the cytochrome bc1 complex, this compound disrupts this pathway, leading to a decrease in ATP production and thus inhibiting the growth of the bacteria .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved through the disruption of the electron transport chain, which is crucial for the organism’s energy production .
Biochemical Analysis
Biochemical Properties
4-(Quinolin-4-yloxy)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby enhancing the efficacy of antibiotics like ciprofloxacin . The interaction between this compound and the NorA efflux pump is primarily through binding to the active site of the pump, preventing the extrusion of antibiotics and increasing their intracellular concentration.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts the normal function of efflux pumps, leading to increased susceptibility to antibiotics
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the NorA efflux pump, inhibiting its function This inhibition is achieved through competitive binding at the active site, which prevents the pump from extruding antibiotics out of the cell
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of antibiotic susceptibility in bacterial cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance the efficacy of antibiotics without causing significant toxicity . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where a minimum concentration is required to achieve the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the overall efficacy and toxicity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates and exerts its biochemical effects . The distribution within tissues can vary, with higher concentrations observed in target tissues such as the liver and kidneys.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with its target biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-4-yloxy)aniline typically involves the reaction of 4-chloroquinoline with aniline in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is replaced by the aniline group. Common bases used in this reaction include potassium carbonate or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-purity starting materials, controlled reaction temperatures, and the use of solvents that facilitate the reaction. Additionally, industrial processes may employ continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-4-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The aniline group can participate in electrophilic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro or sulfonyl derivatives of the aniline group
Scientific Research Applications
4-(Quinolin-4-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
- 4-(Quinolin-5-yloxy)aniline
- 4-(Quinolin-6-yloxy)aniline
- 4-(Quinolin-7-yloxy)aniline
Comparison: While these compounds share a similar quinoline-aniline structure, their biological activities and applications can vary significantly. The position of the ether linkage on the quinoline ring can influence the compound’s reactivity and interaction with biological targets. 4-(Quinolin-4-yloxy)aniline is unique due to its specific substitution pattern, which may confer distinct biological properties .
Properties
IUPAC Name |
4-quinolin-4-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMHEXQDMAAWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863503-93-9 | |
Record name | 4-(quinolin-4-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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